Buspirone n-oxide oxalate salt
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Overview
Description
Preparation Methods
The preparation of buspirone n-oxide oxalate salt involves the oxidation of buspirone. The synthetic route typically includes the reaction of buspirone with an oxidizing agent under controlled conditions to form the n-oxide derivative. The resulting product is then reacted with oxalic acid to form the oxalate salt . Industrial production methods may involve large-scale oxidation reactions followed by crystallization and purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Buspirone n-oxide oxalate salt undergoes various chemical reactions, including:
Oxidation: The initial formation of the n-oxide derivative from buspirone involves oxidation.
Reduction: The n-oxide group can be reduced back to the parent buspirone under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Buspirone n-oxide oxalate salt has several scientific research applications:
Mechanism of Action
The mechanism of action of buspirone n-oxide oxalate salt involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT1A receptor, which helps in modulating the levels of serotonin, a neurotransmitter associated with mood regulation . This interaction leads to anxiolytic effects, making it useful in the treatment of anxiety disorders . The compound may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways .
Comparison with Similar Compounds
Buspirone n-oxide oxalate salt is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Buspirone: The parent compound, primarily used as an anxiolytic agent.
8-Hydroxybuspirone: Another metabolite of buspirone with different pharmacological properties.
1-(2-Pyrimidinyl)piperazine: A metabolite that also interacts with serotonin receptors but has distinct effects. The uniqueness of this compound lies in its specific interaction with serotonin receptors and its potential therapeutic applications.
Properties
Molecular Formula |
C23H33N5O7 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
oxalic acid;8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3.C2H2O4/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20;3-1(4)2(5)6/h5,8-9H,1-4,6-7,10-17H2;(H,3,4)(H,5,6) |
InChI Key |
KRIPUUPMTUDFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-].C(=O)(C(=O)O)O |
Origin of Product |
United States |
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